molecular formula C17H21N5O B6434872 1-(2-methyl-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one CAS No. 2549004-52-4

1-(2-methyl-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one

Cat. No.: B6434872
CAS No.: 2549004-52-4
M. Wt: 311.4 g/mol
InChI Key: BQYNYTMIECXWBB-UHFFFAOYSA-N
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Description

The compound 1-(2-methyl-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one features a complex heterocyclic architecture, combining a pyrido[3,4-d]pyrimidine core fused with an octahydropyrrolo[2,3-c]pyrrole system. The 2-methyl substituent on the pyrido-pyrimidine ring likely enhances metabolic stability, while the octahydropyrrolo-pyrrole moiety may improve solubility and binding affinity. While direct biological data for this compound is unavailable in the provided evidence, structural analogs (e.g., pyrrolo-pyrimidine derivatives) demonstrate antiviral, anticancer, or anti-inflammatory activities .

Properties

IUPAC Name

1-[2-methyl-1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-10-6-13-8-21(12(3)23)9-16(13)22(10)17-14-4-5-18-7-15(14)19-11(2)20-17/h4-5,7,10,13,16H,6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYNYTMIECXWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CN(CC2N1C3=NC(=NC4=C3C=CN=C4)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core : The pyrido[3,4-d]pyrimidine in the target compound differs from pyrrolo-pyrimidine () and pyrazolo-pyrimidine () systems. These variations influence electronic properties and binding interactions.
  • Substituents : Fluorine-containing groups (e.g., 4-fluoroindolyl in ) enhance bioavailability and target affinity, while the octahydropyrrolo-pyrrole in the target compound may confer conformational rigidity .
  • Synthesis Efficiency : The 78% yield of the pyrrolo-pyrimidine derivative () suggests favorable synthetic routes compared to the 20% yield of the pyrazolo-pyrimidine analog () .

Physical and Chemical Properties

  • Solubility: The octahydropyrrolo-pyrrole system in the target compound likely improves aqueous solubility compared to the pyrano[3,4-c]pyridinone derivative (), which lacks polar substituents .
  • Thermal Stability : The high melting point (303–306°C) of the pyrazolo-pyrimidine compound () suggests greater crystallinity and stability than the target compound’s estimated properties .

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